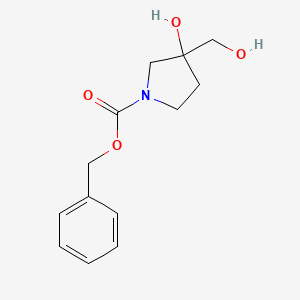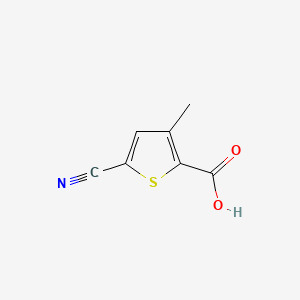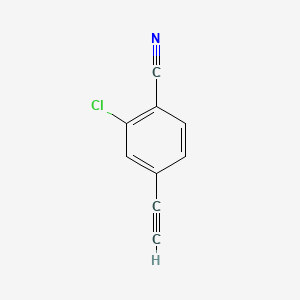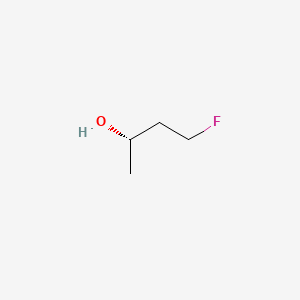
2-(3-Bromopropyl)-1,3-dichlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromopropyl)-1,3-dichlorobenzene is an organic compound characterized by the presence of a bromopropyl group attached to a dichlorobenzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopropyl)-1,3-dichlorobenzene typically involves the bromination of 1,3-dichlorobenzene followed by the introduction of a propyl group. One common method is the reaction of 1,3-dichlorobenzene with 3-bromopropyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2-(3-Bromopropyl)-1,3-dichlorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The propyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The dichlorobenzene ring can be reduced under specific conditions to form less chlorinated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of less chlorinated benzene derivatives.
科学的研究の応用
2-(3-Bromopropyl)-1,3-dichlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Bromopropyl)-1,3-dichlorobenzene involves its interaction with various molecular targets. The bromopropyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The dichlorobenzene ring can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions.
類似化合物との比較
Similar Compounds
- 2-(3-Chloropropyl)-1,3-dichlorobenzene
- 2-(3-Bromopropyl)-1,4-dichlorobenzene
- 2-(3-Bromopropyl)-1,3-dibromobenzene
Uniqueness
2-(3-Bromopropyl)-1,3-dichlorobenzene is unique due to the specific positioning of the bromopropyl group and the dichlorobenzene ring, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for targeted applications in various fields of research and industry.
特性
CAS番号 |
14573-25-2 |
|---|---|
分子式 |
C9H9BrCl2 |
分子量 |
267.97 g/mol |
IUPAC名 |
2-(3-bromopropyl)-1,3-dichlorobenzene |
InChI |
InChI=1S/C9H9BrCl2/c10-6-2-3-7-8(11)4-1-5-9(7)12/h1,4-5H,2-3,6H2 |
InChIキー |
MITJLSURCWPHGU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)CCCBr)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-thiophen-2-YL-propionic acid](/img/structure/B13480685.png)


![2-[3-Bromo-2-(methylsulfanyl)phenyl]acetic acid](/img/structure/B13480704.png)


![3-{[(Tert-butoxy)carbonyl]amino}-2-(5-chlorothiophen-2-yl)-2-hydroxypropanoic acid](/img/structure/B13480719.png)
![2-[(3-Fluorophenyl)methoxy]benzene-1-carboximidamide, acetic acid](/img/structure/B13480731.png)


![methyl 2-[4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]acetate hydrochloride](/img/structure/B13480761.png)

